molecular formula C8H15N3O3 B1606400 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine CAS No. 49837-80-1

1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine

Cat. No. B1606400
CAS RN: 49837-80-1
M. Wt: 201.22 g/mol
InChI Key: DJZVOAQNCMYWOU-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine (DMNI) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMNI is a nitrosamine derivative that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine releases NO through a chemical reaction with water, which results in the formation of nitrite and hydroxylamine. The released NO activates guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to induce vasodilation, which can be useful in treating cardiovascular diseases. This compound has also been studied for its anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to reduce the production of inflammatory cytokines, which can be useful in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine is a potent NO donor that can be used to study the role of NO in various physiological and pathological processes. This compound releases NO in a controlled manner, which allows for precise experimental conditions. However, this compound has limitations in terms of stability and solubility. This compound is relatively unstable and can decompose over time, which can affect experimental results. This compound is also relatively insoluble in water, which can limit its use in aqueous solutions.

Future Directions

There are several potential future directions for research on 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine. One area of interest is the development of this compound-based drugs for the treatment of cardiovascular diseases and cancer. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another area of interest is the development of new methods for the synthesis and purification of this compound. Improving the stability and solubility of this compound can enhance its potential applications in scientific research. Finally, further research is needed to elucidate the precise mechanism of action of this compound and its effects on various physiological processes.

Scientific Research Applications

1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine has potential applications in various fields of scientific research, including biochemistry, pharmacology, and toxicology. This compound is a potent nitric oxide (NO) donor, and its ability to release NO in a controlled manner makes it an attractive candidate for studying the role of NO in various physiological and pathological processes. This compound has been shown to induce vasodilation, which can be useful in studying cardiovascular diseases. This compound has also been studied for its anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

1,3-dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c1-7(2)6(5-9-12)10(13)8(3,4)11(7)14/h5,13-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZVOAQNCMYWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CN=O)N(C(N1O)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327525
Record name 1,3-dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49837-80-1
Record name 1,3-dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine
Reactant of Route 2
1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine
Reactant of Route 3
1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine
Reactant of Route 4
1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine
Reactant of Route 5
1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine
Reactant of Route 6
1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine

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